(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is a chemical compound of interest in the fields of organic chemistry and medicinal research. It belongs to the class of enamides, which are characterized by the presence of both an amide and an alkene functional group. This compound is notable for its potential biological activities and applications in synthetic chemistry.
The synthesis and characterization of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide have been discussed in various scientific literature, highlighting its preparation methods, chemical properties, and applications in research.
This compound can be classified as follows:
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions may involve:
The molecular structure of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide can be represented as follows:
This structure features:
The molecular weight of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is approximately 285.35 g/mol.
(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide can undergo various chemical reactions:
Reagents used in these reactions typically include:
Reaction conditions vary based on desired outcomes but generally involve controlled temperatures and specific solvent systems.
The mechanism of action for (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with biological targets such as enzymes or receptors:
The exact pathways involved depend on the biological context and specific applications being studied.
Common physical properties include:
Key chemical properties include:
Relevant analyses may involve spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry for characterization.
(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide has diverse applications in scientific research:
(2E)-3-(4-Ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide belongs to the trans-cinnamamide subclass, defined by the (2E)-prop-2-enamide backbone that enforces planarity between the carbonyl group and the olefinic bond. This configuration establishes an extended π-conjugated system comprising the 4-ethoxyphenyl ring, the unsaturated linker, and the amide carbonyl. The 4-ethoxy substituent (-OC₂H₅) functions as an electron-donating group, enhancing electron density across the aromatic system and influencing dipole moments. The ortho-ethyl group on the anilide nitrogen creates steric hindrance that may restrict bond rotation, potentially enhancing target selectivity through conformational stabilization [3] [5].
Comparative analysis with prototypical cinnamamides reveals key structural differentiators:
Table 1: Structural Features of Representative Cinnamamide Derivatives
Compound | Aromatic Substituent | Amide Nitrogen Substituent | Therapeutic Indication |
---|---|---|---|
(2E)-3-(4-chlorophenyl)-N-(4-ethoxyphenyl)prop-2-enamide [3] | Para-chloro | Para-ethoxy anilide | Not specified (research compound) |
S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) [1] | Unsubstituted phenyl | 2-hydroxypropyl | Anticonvulsant |
(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide [10] | 5-ethylfuran | 4-acetamido phenyl | Not specified (research compound) |
(2E)-3-(4-Ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide | Para-ethoxy | Ortho-ethyl anilide | Under investigation |
The ethoxy group's positioning (para to the enamide chain) extends the molecule's effective conjugation length relative to alkyl or halogen substituents, potentially enhancing π-stacking interactions with biological targets. Meanwhile, the ortho-ethyl group on the anilide nitrogen distinguishes it from conventional para-substituted anilides, possibly reducing metabolic deactivation pathways involving hydroxylation. Crystallographic analyses of analogous cinnamamides confirm that such substitutions maintain near-planarity of the cinnamoyl fragment while introducing torsional angles at the amide nitrogen that may influence three-dimensional target engagement [1] [8].
The medicinal evolution of cinnamamides spans distinct phases, beginning with early explorations of unsubstituted cinnamamides in the 1970s as structural mimics of endogenous neurotransmitters. First-generation compounds featured simple alkylamine side chains (e.g., N-dimethylcinnamamide) and demonstrated modest GABAergic activity but suffered from metabolic instability and limited blood-brain barrier penetration. The 1990s witnessed strategic halogenation of the phenyl ring to enhance bioavailability and target affinity, exemplified by chloro- and fluorocinnamamides that showed improved pharmacokinetic profiles in animal seizure models [1] [8].
A transformative advancement emerged through chiral center incorporation at the amide nitrogen, as demonstrated by the anticonvulsant lead KM-568 (S(+)-N-(2-hydroxypropyl)cinnamamide). This compound exhibited broad-spectrum activity across multiple epilepsy models:
The 2010s saw diversification into heteroaromatic systems, replacing the phenyl ring with furan, thiophene, or pyridine moieties to modulate electronic properties and solubility. Concurrently, ortho-substitution patterns on the anilide nitrogen gained prominence to exploit sterically constrained binding pockets in target proteins. The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide represents a contemporary integration of these design principles—combining electron-donating para-ethoxy stabilization with conformation-restricting ortho-ethyl groups [3] [5] [10].
Table 2: Historical Milestones in Cinnamamide Development
Era | Structural Innovations | Key Compounds | Therapeutic Advances |
---|---|---|---|
1970s-1980s | Simple alkylamine side chains | N,N-dimethylcinnamamide | Baseline GABA modulation activity |
1990s | Halogenated phenyl rings | 4-chloro-N-(propyl)cinnamamide | Improved metabolic stability and potency |
2000s | Chiral center at nitrogen substituent | KM-568 (S(+)-N-(2-hydroxypropyl)cinnamamide) | Broad-spectrum anticonvulsant efficacy |
2010s-present | Heteroaromatic systems; sterically hindered anilides | (2E)-3-(5-ethylfuran-2-yl)-N-[4-(acetylamino)phenyl]prop-2-enamide; (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide | Targeted oncology applications; enhanced selectivity |
Neurological Applications
Cinnamamides demonstrate multi-modal mechanisms relevant to neurological disorders. KM-568 modulates seizure thresholds through GABAergic enhancement and potential serotonergic pathway engagement, showing efficacy in treatment-resistant models like the lamotrigine-resistant amygdala kindled rat seizure model (ED₅₀ = 58.59 mg/kg i.p.) [1] [8]. The (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide scaffold is being investigated for dual activity:
Oncological Applications
Enamide derivatives are emerging as targeted cancer therapeutics through several paradigms:
The blood-brain barrier permeability of low-molecular-weight cinnamamides enables exploration in primary brain tumors and metastases. Convection-enhanced delivery systems, currently in phase 1 trials for pediatric gliomas, could further optimize tumor-specific exposure for derivatives like (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide [9].
Combination approaches represent a strategic frontier, particularly PI3K/PARP inhibition paradigms where cinnamamide derivatives may synergize with existing targeted therapies. Preliminary data from tumor-agnostic trials show 36% clinical benefit rates for molecularly selected patients with PI3K pathway alterations when treated with targeted combinations [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1